molecular formula C10H7ClN2 B182944 3-Chloro-6-phenylpyridazine CAS No. 20375-65-9

3-Chloro-6-phenylpyridazine

Cat. No.: B182944
CAS No.: 20375-65-9
M. Wt: 190.63 g/mol
InChI Key: BUBRFWDEAVIFMV-UHFFFAOYSA-N
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Description

3-Chloro-6-phenylpyridazine is a heteroaromatic compound with the molecular formula C10H7ClN2 and a molecular weight of 190.63 g/mol It is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-6-phenylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . Another method includes the fluorination of this compound with potassium fluoride under solvent-free conditions, using a phase transfer agent, with or without microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chloro-6-phenylpyridazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. For example, similar pyridazine derivatives have been shown to inhibit enzymes like phosphodiesterase, which can modulate various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-6-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBRFWDEAVIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174302
Record name 3-Chloro-6-phenylpyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20375-65-9
Record name 3-Chloro-6-phenylpyridazine
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Record name 3-Chloro-6-phenylpyridazine
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Record name 20375-65-9
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Record name 3-Chloro-6-phenylpyridazine
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Record name 3-chloro-6-phenylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key reactions 3-Chloro-6-phenylpyridazine can undergo?

A1: this compound serves as a versatile starting material for synthesizing various pyridazine derivatives. Research indicates it reacts with nucleophiles, enabling the preparation of diverse compounds. For example, it reacts with various nucleophilic reagents, such as hydrazine hydrate and hydroxylamine hydrochloride, to yield hydrazones and oximes, respectively []. Additionally, it reacts with dimethyl sulphate to produce 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones and with phosphorus oxychloride to form 4-aroyl-3-chloro-6-phenylpyridazines []. Furthermore, when subjected to photolysis in methanol containing hydrochloric acid, it yields methyl 3-benzoylpropanoate and other pyridazine derivatives [].

Q2: How does the photochemical behavior of this compound differ from its 3-hydroxy counterpart?

A2: While both this compound and 3-hydroxy-6-phenylpyridazine undergo photochemical reactions in methanol containing HCl, a key difference lies in the hydrolysis step. Unlike some 3-chloro-6-substituted pyridazines, this compound does not hydrolyze to the corresponding 6-hydroxy compound during the photolysis reaction []. This difference influences the final product distribution. Specifically, this compound yields methyl 3-benzoylpropanoate and several other pyridazine derivatives, whereas the 3-hydroxy counterpart yields methyl 3-benzoylpropanoate and methyl 2-methyl-3-benzoylpropanoate [].

Q3: What synthetic routes are available for producing 4-aroyl-6-phenylpyridazin-3(2H)-ones, and how can these be further modified?

A3: A novel synthesis method for 4-aroyl-6-phenylpyridazin-3(2H)-ones involves oxidizing the corresponding 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid []. These synthesized compounds can then be further derivatized. For instance, they react readily with hydrazine hydrate and hydroxylamine hydrochloride, leading to the formation of the corresponding hydrazones and oxime derivatives []. Furthermore, reacting them with dimethyl sulphate yields 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones, while reacting them with phosphorus oxychloride produces 4-aroyl-3-chloro-6-phenylpyridazines [].

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